

VU6015929: A Technical Guide to its Biological Activity on DDR1/2 Kinases

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **VU6015929**, a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). This guide details its quantitative inhibitory activity, the experimental protocols used for its characterization, and its effects on cellular signaling pathways.

Quantitative Inhibitory Activity

VU6015929 demonstrates high-affinity binding and potent inhibition of both DDR1 and DDR2 kinases. Its activity has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below.

Target	Assay Type	IC50 Value (nM)	Source
DDR1	Cell-free (TR-FRET LanthaScreen)	4.67	[1]
DDR2	Cell-free (TR-FRET LanthaScreen)	7.39	[1]
p-DDR1	Cell-based (HEK293- DDR1)	0.71	[2]



In addition to its potent activity on DDR1/2, **VU6015929** exhibits excellent selectivity across the human kinome. In a broad panel of 371 wild-type and mutant kinases, **VU6015929** (at 1 μ M) showed potent inhibition of only 7.2% of the kinases screened, highlighting its specificity for the DDR family.[3]

Mechanism of Action and Signaling Pathways

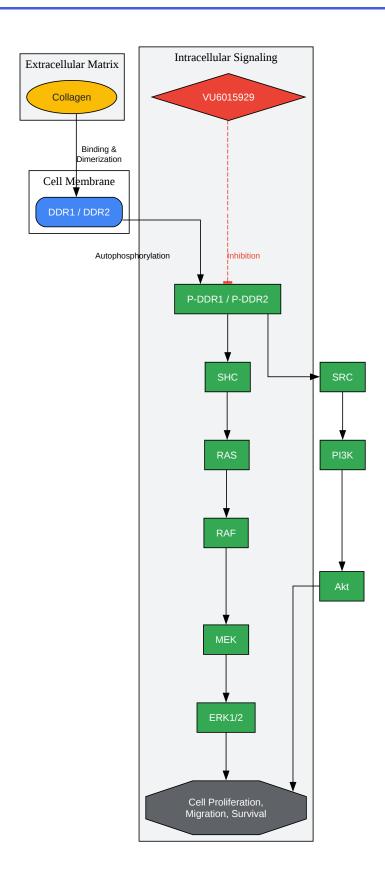
DDR1 and DDR2 are unique receptor tyrosine kinases (RTKs) that are activated by binding to various types of collagen, not by peptide growth factors.[3][4] This interaction with the extracellular matrix (ECM) induces a slow and sustained receptor autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and matrix remodeling.[5][6]

VU6015929 functions as an ATP-competitive kinase inhibitor, binding to the intracellular kinase domain of DDR1 and DDR2. This action prevents the autophosphorylation of the receptors, thereby blocking the initiation of downstream signaling even in the presence of collagen.

DDR1/2 Signaling Cascade and Point of Inhibition

The following diagram illustrates the canonical DDR1/2 signaling pathway and the inhibitory action of **VU6015929**. Upon collagen binding, DDRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate cascades such as MAPK/ERK and PI3K/Akt.[7] [8]





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DDR1/2 Signaling Pathway and VU6015929 Inhibition.



Experimental Protocols

The characterization of **VU6015929** involved several key in vitro biochemical and cell-based assays.

TR-FRET Kinase Binding Assay (LanthaScreen)

This assay was used to determine the direct binding affinity and IC50 of **VU6015929** for DDR1 and DDR2 kinase domains in a cell-free system.

- Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer
 to the kinase. A terbium-labeled anti-tag antibody binds to the kinase. When the tracer is
 bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the
 terbium-labeled antibody and the fluorescent tracer. A test compound that binds to the ATP
 pocket displaces the tracer, disrupting FRET and causing a decrease in the emission signal.
- Methodology:
 - Recombinant DDR1 or DDR2 kinase, a proprietary Alexa Fluor 647-labeled kinase tracer, and a terbium-labeled antibody are combined in an assay buffer.
 - VU6015929 is serially diluted and added to the reaction mixture.
 - The reaction is incubated at room temperature to reach equilibrium.
 - The Time-Resolved FRET (TR-FRET) signal is read on a suitable plate reader, measuring both terbium and Alexa Fluor emissions.
 - The ratio of the emission signals is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based DDR1 Autophosphorylation Assay

This experiment confirms the ability of **VU6015929** to inhibit collagen-induced DDR1 activation within a cellular context.[3]

 Principle: Western blotting is used to detect the phosphorylation status of DDR1 in cells treated with collagen, with and without the inhibitor. A decrease in phosphorylated DDR1 (p-



DDR1) relative to total DDR1 indicates inhibitory activity.

· Methodology:

- Cell Culture: HEK293 cells stably expressing full-length human DDR1 (HEK293-DDR1) are cultured to near confluence.
- Serum Starvation: Cells are serum-starved for 24 hours to reduce basal kinase activity.
- Inhibitor Treatment: Cells are pre-incubated with varying concentrations of VU6015929 or vehicle control (DMSO).
- Stimulation: Collagen I is added to the media to stimulate DDR1 activation, and cells are incubated for an additional 24 hours.
- Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
- Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated DDR1 and total DDR1.
- Detection: Membranes are incubated with secondary antibodies and visualized using chemiluminescence. Band intensities are quantified to determine the IC50 for inhibition of phosphorylation.

Workflow for Cell-Based Phosphorylation Assay

The following diagram outlines the workflow for assessing the cellular activity of **VU6015929**.



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Workflow for DDR1 Autophosphorylation Inhibition Assay.

Collagen IV Production Assay



This functional assay measures a key downstream biological consequence of DDR1 activation and its inhibition by **VU6015929**. Activated DDR1 is known to promote the production of collagen IV in kidney mesangial cells.[3]

- Principle: The effect of VU6015929 on DDR1-mediated collagen IV production is measured by Western blot.
- Methodology:
 - Cell Culture: DDR1-null mesangial cells reconstituted with human full-length DDR1 cDNA are serum-starved.
 - Treatment: Cells are treated with vehicle, a reference compound, or VU6015929 (e.g., at 3 μM) for 24 hours.
 - Analysis: Cell lysates are collected, and the levels of collagen IV are analyzed by Western blot.
 - Result Interpretation: A significant reduction in collagen IV levels in VU6015929-treated cells compared to vehicle-treated cells indicates that the inhibitor blocks this pro-fibrotic signaling outcome.[3]

Summary of Biological Effects

VU6015929 is a dual inhibitor that potently and selectively targets DDR1 and DDR2.[3] Its primary biological activities demonstrated in preclinical studies include:

- Potent Inhibition of DDR1/2 Kinase Activity: VU6015929 directly binds to the ATP pocket of DDR1 and DDR2, preventing their catalytic function with nanomolar potency.[1]
- Blockade of Collagen-Induced Cellular Activation: In cell-based assays, VU6015929
 effectively blocks the autophosphorylation of DDR1 that is induced by collagen stimulation.[3]
- Inhibition of Pro-Fibrotic Signaling: By inhibiting DDR1, **VU6015929** significantly reduces the production of collagen IV in mesangial cells, suggesting its potential as an anti-fibrotic agent. [3]



• Favorable Pharmacological Profile: The compound displays low cytotoxicity and an acceptable in vitro drug metabolism and pharmacokinetics (DMPK) profile, making it a suitable tool for both in vitro and in vivo studies.[3]

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